N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[4-(Dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a dimethylaminophenyl group via a butanamide chain. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23(2)16-11-9-15(10-12-16)22-19(25)8-5-13-24-14-21-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNDMXZYFYAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the dimethylamino group and the butanamide side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring or the dimethylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Core Heterocycles
Core Heterocycles
- Quinazolinone vs. Benzotriazinone: While the target compound features a quinazolinone core, analogues such as N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) replace the quinazolinone with a benzotriazinone ring.
- Substituent Variations: The dimethylamino group in the target compound contrasts with N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide (), which has methoxy groups. Methoxy substituents increase hydrophilicity but may reduce membrane permeability compared to dimethylamino groups . 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS: 920423-09-2) incorporates an indole moiety, enhancing π-π stacking interactions in protein binding pockets .
Linker and Functional Groups
Physicochemical Properties
Table 1 compares key physicochemical parameters:
Key Observations :
- The dimethylamino group likely increases lipophilicity (logP ~2.5) compared to methoxy (logP 2.35) or indole-containing derivatives.
- Benzotriazinone derivatives (e.g., 14n) may exhibit higher polarity due to additional nitrogen atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
